molecular formula C15H22N2O B15060009 N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide

Cat. No.: B15060009
M. Wt: 246.35 g/mol
InChI Key: XFNZFSUKIPCHBT-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide is an organic compound that features a piperidine ring and a benzyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically involves the reaction of 3-methylbenzyl chloride with piperidine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(piperidin-4-yl)acetamide
  • N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide
  • N-(3-Methylphenyl)-2-(piperidin-4-yl)acetamide

Uniqueness

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide

InChI

InChI=1S/C15H22N2O/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18)

InChI Key

XFNZFSUKIPCHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2

Origin of Product

United States

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